molecular formula C7H8IN3 B1328203 (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1170865-71-0

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1328203
CAS No.: 1170865-71-0
M. Wt: 261.06 g/mol
InChI Key: DGJVLJHOVDLWGH-UHFFFAOYSA-N
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Description

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C7H8IN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the iodination of 3,5-dimethyl-1H-pyrazole followed by the introduction of the acetonitrile group. One common method includes:

    Iodination: Reacting 3,5-dimethyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Nitrile Introduction: The iodinated product is then reacted with acetonitrile in the presence of a base like potassium carbonate to form the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the nitrile group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or other substituted pyrazoles.

    Oxidation Products: Various oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the nitrile group, such as amines.

Scientific Research Applications

(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The iodine and nitrile groups can interact with various molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the iodine and nitrile groups, making it less reactive in certain substitution reactions.

    4-Iodo-1H-pyrazole: Similar in structure but lacks the dimethyl and nitrile groups, affecting its chemical properties and reactivity.

    1H-Pyrazole-1-acetonitrile: Lacks the iodine and dimethyl groups, resulting in different reactivity and applications.

Uniqueness: (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both iodine and nitrile groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJVLJHOVDLWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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